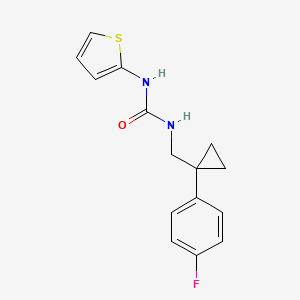

1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)urea, also known as FCPU, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. FCPU is a potential drug candidate for the treatment of various diseases, including cancer and inflammation.

Wissenschaftliche Forschungsanwendungen

Acetylcholinesterase Inhibitors

Research on flexible urea derivatives, such as 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, has shown that these compounds can serve as potent acetylcholinesterase inhibitors. The optimization of these molecules involves adjusting the spacer length between pharmacophoric moieties to enhance interaction with enzyme hydrophobic binding sites, indicating potential applications in treating diseases like Alzheimer's. The exploration of different substituents has led to findings that aromatic residues are not prerequisites for activity, suggesting that similar compounds, including those with fluorophenyl groups, might be tailored for specific therapeutic applications (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Antifungal Activity

Compounds related to fluorophenyl ureas have been investigated for their antifungal properties. Studies on various derivatives demonstrated significant fungitoxic action against pathogens such as A. niger and F. oxyporum. This research highlights the potential of these compounds in agricultural applications, where they could be used to protect crops against fungal diseases. The structural features of these compounds play a crucial role in their antifungal efficacy, providing a basis for designing new antifungal agents (Mishra, Singh, & Wahab, 2000).

Anion Receptors

The study of non-racemic atropisomeric (thio)ureas has revealed their potential as neutral enantioselective anion receptors for amino-acid derivatives. This suggests applications in chiral recognition and separation processes, where these compounds could be used to selectively bind and separate enantiomers of amino acids or other chiral molecules. The unique binding properties and the effect of thiourea versus urea groups on binding affinity offer insights into molecular design for specific anion recognition tasks (Roussel, Román, Andreoli, Del Rio, Faure, & Vanthuyne, 2006).

Fluorescent Dyes and Labeling

Research on Boranil fluorophores has demonstrated the potential of urea and thiourea derivatives in the development of functionalized fluorescent dyes. These compounds have been used in model labeling experiments, such as with Bovine Serum Albumin (BSA), showing strong luminescence. This suggests applications in biological imaging and molecular labeling, where these fluorescent dyes could be used for studying protein interactions, localization, and dynamics within cells (Frath, Azizi, Ulrich, & Ziessel, 2012).

Neuropeptide Receptor Antagonists

The synthesis and study of trisubstituted phenyl urea derivatives have identified compounds with potent inhibitory activity against the neuropeptide Y5 (NPY5) receptor. These findings have implications for the development of new therapeutic agents targeting conditions related to neuropeptide activity, such as obesity and anxiety. The structure-activity relationship (SAR) studies of these compounds provide valuable information for designing more effective NPY5 receptor antagonists (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).

Eigenschaften

IUPAC Name |

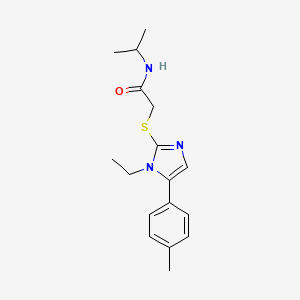

1-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2OS/c16-12-5-3-11(4-6-12)15(7-8-15)10-17-14(19)18-13-2-1-9-20-13/h1-6,9H,7-8,10H2,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLESGOPCDBRMLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)NC2=CC=CS2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[furan-2-ylmethyl-[(E)-2-phenylethenyl]sulfonylamino]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2498868.png)

![N-[(1S,2S)-2-(Difluoromethyl)cyclopropyl]prop-2-enamide](/img/structure/B2498869.png)

![4-methoxy-7-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2498872.png)

![ethyl 2-({[(8-oxo-5,6,7,8-tetrahydro[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2498873.png)

![1-(Chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B2498876.png)

![6-ethyl 3-methyl 2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2498883.png)

![2-[(2-Chloro-4-nitrobenzoyl)amino]benzoic acid](/img/structure/B2498884.png)

![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,2,2-trimethylcyclopropane-1-carboxamide](/img/structure/B2498885.png)